![molecular formula C12H19N5O2 B6501313 ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1396764-92-3](/img/structure/B6501313.png)
ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring which bears a carboxylic acid group . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Antitubercular Activity
Indole derivatives, including ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate, have demonstrated promising antitubercular properties. Researchers have explored their efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) in vitro . These compounds could potentially contribute to the development of novel antitubercular drugs.
Mechanism of Action
Target of Action
The primary targets of ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in numerous physiological and pathological processes.
Biochemical Pathways
The compound likely affects the nitric oxide synthase pathways, given its target proteins . Nitric oxide plays a pivotal role in various biochemical pathways, including vasodilation, immune response, and neurotransmission. The downstream effects of these pathways can have significant impacts on physiological processes.
Result of Action
Given its potential interaction with nitric oxide synthase, it may influence nitric oxide production and thereby affect various cellular functions and signaling pathways .
Future Directions
Given the promising neuroprotective and anti-inflammatory properties of this compound, future research could focus on further exploring its potential therapeutic applications . Additionally, more studies are needed to fully understand its physical and chemical properties, safety profile, and mechanism of action.
properties
IUPAC Name |
ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-3-19-12(18)17-6-4-16(5-7-17)11-14-9(2)8-10(13)15-11/h8H,3-7H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAZEEGALBSTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-amino-6-methylpyrimidin-2-yl)piperazine-1-carboxylate |
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